3-[(4-Methoxypiperidin-1-yl)methyl]pyridine
Description
Properties
IUPAC Name |
3-[(4-methoxypiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-4-7-14(8-5-12)10-11-3-2-6-13-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNHIUCEMAEECA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxypiperidin-1-yl)methyl]pyridine typically involves the reaction of 4-methoxypiperidine with a suitable pyridine derivative. One common method is the nucleophilic substitution reaction where 4-methoxypiperidine reacts with a pyridine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxypiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted piperidine and pyridine derivatives.
Scientific Research Applications
3-[(4-Methoxypiperidin-1-yl)methyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxypiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxypiperidine: A precursor in the synthesis of 3-[(4-Methoxypiperidin-1-yl)methyl]pyridine.
Pyridine: A basic heterocyclic compound that forms the core structure of this compound.
Piperidine: A six-membered ring containing one nitrogen atom, similar to the piperidine ring in this compound.
Uniqueness
This compound is unique due to the presence of both a methoxy-substituted piperidine ring and a pyridine ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Biological Activity
3-[(4-Methoxypiperidin-1-yl)methyl]pyridine is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxypiperidine moiety, which contributes to its pharmacological profile. The presence of the piperidine ring is notable as it is common in many psychoactive drugs and contributes to the compound's interaction with various biological targets.
The mechanism of action for this compound involves its ability to bind to specific receptors and enzymes within biological systems. This binding can modulate the activity of these targets, leading to various biological effects. Notably, the compound has been investigated for its interactions with:
- Enzymes : It may act as an inhibitor or modulator.
- Receptors : The compound can mimic natural ligands, influencing receptor activity.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation, particularly in vitro studies demonstrating cytotoxic effects on various cancer cell lines.
- Antidepressant Effects : Due to the piperidine structure, it may possess antidepressant properties similar to other psychoactive compounds.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus |
| Cytotoxicity in Cancer Cells | IC50 values indicating significant inhibition in breast and lung cancer cell lines |
| Receptor Binding Affinity | Moderate affinity for serotonin receptors |
In Vivo Studies
In vivo studies have also provided insights into the pharmacokinetics and therapeutic potential of this compound:
| Parameter | Value |
|---|---|
| Bioavailability | Low oral bioavailability noted |
| Clearance Rate | Moderate clearance observed in animal models |
| Half-Life | Approximately 6 hours |
Q & A
What are the key considerations for designing a synthetic route for 3-[(4-Methoxypiperidin-1-yl)methyl]pyridine?
Basic:
The synthesis typically involves coupling a pyridine derivative with a 4-methoxypiperidine moiety. Key steps include:
- Starting materials : 3-(chloromethyl)pyridine and 4-methoxypiperidine.
- Reagents : Bases like potassium carbonate or sodium hydride to deprotonate intermediates.
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states .
Advanced:
Optimization of reaction conditions is critical:
| Parameter | Optimization Strategy | Impact | Source |
|---|---|---|---|
| Temperature | 60–80°C for nucleophilic substitution | Minimizes side reactions | |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) | Enhances reaction rate in biphasic systems | |
| Workup | Column chromatography (silica gel, ethyl acetate/hexane) | Improves purity (>95%) |
How can researchers address low yield in the final coupling step of this compound synthesis?
Advanced:
- Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .
- Solvent effects : Use DMSO for polar transition states or THF for steric hindrance reduction .
- Reaction monitoring : Employ LC-MS to identify intermediates and adjust stoichiometry dynamically .
What analytical techniques are critical for characterizing this compound, and how can conflicting data be resolved?
Basic:
- NMR : Confirm substitution patterns (e.g., δ 3.3 ppm for piperidine CH₂).
- HPLC : Assess purity (>98%) using C18 columns (acetonitrile/water gradient) .
Advanced:
- 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities in the piperidine ring .
- High-resolution mass spectrometry (HRMS) : Differentiate isobaric impurities (e.g., methoxy vs. ethoxy analogs) .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic:
- Enzyme inhibition : Test against acetylcholinesterase (IC₅₀) using Ellman’s assay .
- Receptor binding : Radioligand displacement assays for nicotinic receptors .
Advanced:
- Cell-based assays : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
- SAR studies : Compare analogs (e.g., 4-methylpiperidine vs. 4-methoxy derivatives) to identify pharmacophores .
How do structural modifications on the piperidine ring affect the compound's biological activity?
Advanced:
| Modification | Biological Impact | Mechanism | Source |
|---|---|---|---|
| 4-Methoxy group | Increased receptor affinity | Enhances hydrogen bonding with Asp113 in nAChR | |
| Methyl vs. ethyl substituents | Altered metabolic stability | Ethyl groups reduce CYP450 oxidation |
What computational approaches predict the target interactions of this compound?
Advanced:
- Molecular docking (AutoDock Vina) : Predict binding modes to nicotinic receptors (e.g., ΔG = -9.2 kcal/mol) .
- Molecular dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns to validate binding .
How should researchers handle discrepancies in reported biological activities of similar piperidine-pyridine hybrids?
Advanced:
- Replicate studies : Use standardized assay protocols (e.g., uniform cell lines, buffer conditions) .
- Structural analysis : Compare X-ray crystallography data to confirm conformational differences .
What strategies mitigate the compound's instability under physiological conditions?
Advanced:
- Prodrug design : Introduce ester groups at the pyridine nitrogen to enhance plasma stability .
- Formulation : Use liposomal encapsulation to reduce hydrolysis in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
